2,2-Bis(sulfanylmethyl)propane-1,3-diol

Description

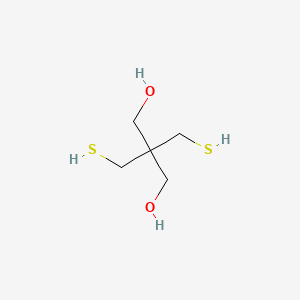

2,2-Bis(sulfanylmethyl)propane-1,3-diol is a mixed diol-dithiol compound characterized by a central propane-1,3-diol backbone with sulfanylmethyl (-CH₂SH) substituents at the 2-position. This structure confers unique reactivity and functionality, making it valuable in synthetic chemistry, polymer science, and materials engineering. A novel synthetic route for this compound was developed starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol, with key intermediates structurally validated using crystallographic and spectroscopic methods . The sulfanyl groups enable applications in crosslinking, metal coordination, and flame retardancy, distinguishing it from hydroxyl- or halogen-substituted analogs.

Properties

CAS No. |

19333-66-5 |

|---|---|

Molecular Formula |

C5H12O2S2 |

Molecular Weight |

168.3 g/mol |

IUPAC Name |

2,2-bis(sulfanylmethyl)propane-1,3-diol |

InChI |

InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |

InChI Key |

SLKXGYYUITVNDF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(CS)CS)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(mercaptomethyl)-1,3-propanediol typically involves the reaction of formaldehyde with thiol-containing compounds under controlled conditions. One common method involves the reaction of formaldehyde with thioglycolic acid in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of 2,2-bis(mercaptomethyl)-1,3-propanediol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(mercaptomethyl)-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield different thiol-containing derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of thiol derivatives.

Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

2,2-Bis(sulfanylmethyl)propane-1,3-diol, also known as 2,2-bis(mercaptomethyl)-1,3-propanediol, is a chemical compound with the molecular formula C5H12O2S2 . It features two sulfanyl groups attached to a propane backbone, enabling it to participate in biochemical reactions, particularly those involving redox processes.

Applications

This compound has applications in:

Pharmaceutical Applications

This compound is used as a therapeutic agent for treating cystinuria, a genetic disorder .

Scientific Research Applications

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

Antimicrobial Activity

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol exhibits antimicrobial properties against pathogens, including both Gram-positive and Gram-negative bacteria. Its antibacterial mechanism involves the generation of reactive oxygen species (ROS), which leads to cell wall damage and cell death.

Antimicrobial Efficacy of BSPD Against Various Pathogens

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 20 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

| Listeria monocytogenes | 18 | 40 µg/mL |

A study tested 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol against strains of waterborne pathogens. The results indicated that 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol effectively inhibited the growth of E. coli and Salmonella enterica, suggesting its potential as a disinfectant in water treatment applications.

Cytotoxicity and Apoptosis

Mechanism of Action

The mechanism of action of 2,2-bis(mercaptomethyl)-1,3-propanediol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate redox signaling pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Industrial and Regulatory Considerations

- Market Dynamics : Brominated derivatives face declining demand due to regulatory bans, while sulfanylmethyl and azido analogs are explored as safer alternatives in flame retardants and propellants .

- Detection Limits : Brominated compounds are detectable at 100–200 mg/kg via LC-MS, underscoring strict regulatory compliance .

Key Research Findings

Synthetic Efficiency : The sulfanylmethyl derivative’s synthesis achieves high purity through optimized intermediates, contrasting with brominated analogs requiring hazardous bromination steps .

Thermal Stability : Sulfanylmethyl groups enhance thermal resistance in polymers compared to hydroxylated analogs, which degrade at lower temperatures .

Natural Analogs : Aryl-substituted diols (e.g., 1-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) are isolated from plants like Sambucus williamsii and exhibit bioactivity but lack industrial scalability .

Biological Activity

2,2-Bis(sulfanylmethyl)propane-1,3-diol, also known as a mixed diol-dithiol compound, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

- Molecular Formula : C5H12O2S2

- Molecular Weight : 176.27 g/mol

- CAS Number : 19333-66-5

- Density : 1.197 g/cm³

- Boiling Point : 368.5 °C at 760 mmHg

Synthesis

The compound can be synthesized through various methods, including the reaction of commercially available precursors. A notable synthetic route involves the formation of the dithiol from a suitable alkyl halide followed by reduction processes to yield the desired diol-dithiol structure .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals is attributed to the presence of thiol groups, which can donate electrons and neutralize reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity Against Different Bacteria

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in various cancer cells, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Study: Cytotoxicity on MCF-7 Breast Cancer Cells

A study evaluated the effects of varying concentrations of the compound on MCF-7 cells over 48 hours. Results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Antioxidant Mechanism : The thiol groups react with ROS, preventing cellular damage.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxic Mechanism : Induction of apoptosis through caspase activation and disruption of mitochondrial function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,2-Bis(sulfanylmethyl)propane-1,3-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of bromine or hydroxyl groups in analogs like 2,2-Bis(bromomethyl)propane-1,3-diol ( ). For example:

-

Step 1 : React 2,2-Bis(bromomethyl)propane-1,3-diol with thiourea or NaSH in ethanol/water under reflux (60–80°C) for 12–24 hours.

-

Step 2 : Purify via recrystallization (ethanol/water) or column chromatography.

-

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent thiol oxidation. Monitor reaction progress via TLC or NMR. Yields are highly dependent on solvent polarity and temperature .

Example Conditions Catalyst Solvent Yield NaSH, 24h, 70°C None Ethanol/H₂O 65–75% Thiourea, 12h, 60°C FeSO₄ Toluene 55–65%

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : To identify thiol (-SH) protons (δ 1.5–2.5 ppm) and quaternary carbons.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215).

- X-ray Crystallography : Resolve bond angles and spatial arrangement (use SHELX for refinement) .

- Note : Thiol oxidation to disulfides may complicate analysis; stabilize samples with EDTA or under inert gas.

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

- Methodological Answer :

- Oxidation Risk : Thiol groups oxidize to disulfides in air. Store at –20°C under N₂ with stabilizers (e.g., 1% ascorbic acid).

- pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades rapidly in alkaline media (pH > 9) due to deprotonation and oxidation.

- Thermal Stability : Decomposes above 150°C; use DSC/TGA to monitor thermal profiles .

Advanced Research Questions

Q. How can contradictions in reported reactivity data across solvent systems be systematically addressed?

- Methodological Answer :

- Controlled Experiments : Compare reactivity in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.

- Computational Modeling : Use DFT to calculate solvation energies and transition states (e.g., Gaussian, ORCA).

- Case Study : Discrepancies in nucleophilic substitution rates may arise from solvent dielectric effects on intermediate stability .

Q. What strategies optimize the use of this compound as a cross-linker in polymer synthesis?

- Methodological Answer :

- In-Situ Thiol Protection : Introduce trityl or acetyl protecting groups during polymerization, then deprotect post-synthesis.

- Radical Scavengers : Add TEMPO (0.1–1 mol%) to suppress disulfide formation during free-radical polymerization.

- Applications : High cross-linking density in polyurethanes or epoxy resins improves mechanical strength (reference analogs in ) .

Q. What computational approaches predict metal-coordination behavior of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand flexibility and binding modes with transition metals (e.g., Cu²⁺, Zn²⁺).

- Density Functional Theory (DFT) : Calculate bond dissociation energies and orbital interactions (e.g., using B3LYP/6-31G* basis set).

- Validation : Compare predicted stability constants (logβ) with experimental potentiometric titrations .

Safety and Regulatory Considerations

Q. What safety protocols are critical given structural analogs’ carcinogenic classifications?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/dermal exposure.

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal.

- Regulatory Compliance : Although this compound lacks direct carcinogenicity data, its brominated analog (Group 2B) suggests precautionary handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.